![molecular formula C16H22N2O2 B13936815 cis-1-Benzyl-5-ethoxycarbonylhexahydropyrrolo[3,4-b]pyrrole](/img/structure/B13936815.png)
cis-1-Benzyl-5-ethoxycarbonylhexahydropyrrolo[3,4-b]pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-1-Benzyl-5-ethoxycarbonylhexahydropyrrolo[3,4-b]pyrrole is a chemical compound with the molecular formula C16H22N2O2 It is known for its unique structure, which includes a hexahydropyrrolo[3,4-b]pyrrole core with a benzyl and ethoxycarbonyl group attached
Méthodes De Préparation
The synthesis of cis-1-Benzyl-5-ethoxycarbonylhexahydropyrrolo[3,4-b]pyrrole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the hexahydropyrrolo[3,4-b]pyrrole core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzyl group: This step often involves benzylation reactions using benzyl halides in the presence of a base.
Addition of the ethoxycarbonyl group: This is typically done through esterification reactions using ethyl chloroformate or similar reagents.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
cis-1-Benzyl-5-ethoxycarbonylhexahydropyrrolo[3,4-b]pyrrole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The benzyl and ethoxycarbonyl groups can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
cis-1-Benzyl-5-ethoxycarbonylhexahydropyrrolo[3,4-b]pyrrole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mécanisme D'action
The mechanism of action of cis-1-Benzyl-5-ethoxycarbonylhexahydropyrrolo[3,4-b]pyrrole involves its interaction with specific molecular targets and pathways. The benzyl and ethoxycarbonyl groups play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
cis-1-Benzyl-5-ethoxycarbonylhexahydropyrrolo[3,4-b]pyrrole can be compared with other similar compounds, such as:
cis-1-Benzyl-5-methoxycarbonylhexahydropyrrolo[3,4-b]pyrrole: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group.
trans-1-Benzyl-5-ethoxycarbonylhexahydropyrrolo[3,4-b]pyrrole: Similar structure but with a trans configuration.
cis-1-Benzyl-5-ethoxycarbonylhexahydropyrrolo[3,4-a]pyrrole: Similar structure but with a different ring fusion.
These comparisons highlight the uniqueness of this compound in terms of its specific structural features and reactivity.
Propriétés
Formule moléculaire |
C16H22N2O2 |
|---|---|
Poids moléculaire |
274.36 g/mol |
Nom IUPAC |
ethyl (3aR,6aR)-1-benzyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxylate |
InChI |
InChI=1S/C16H22N2O2/c1-2-20-16(19)18-11-14-8-9-17(15(14)12-18)10-13-6-4-3-5-7-13/h3-7,14-15H,2,8-12H2,1H3/t14-,15+/m1/s1 |
Clé InChI |
YPNVJYVXTBJLRR-CABCVRRESA-N |
SMILES isomérique |
CCOC(=O)N1C[C@H]2CCN([C@H]2C1)CC3=CC=CC=C3 |
SMILES canonique |
CCOC(=O)N1CC2CCN(C2C1)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


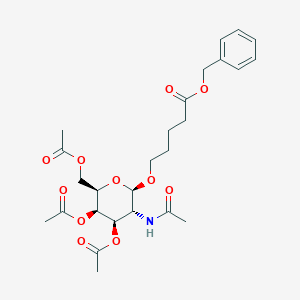
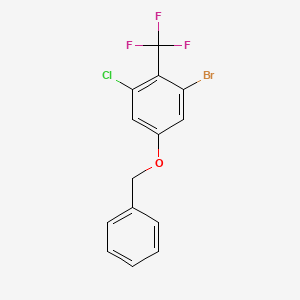

![5-(3-Methoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13936754.png)
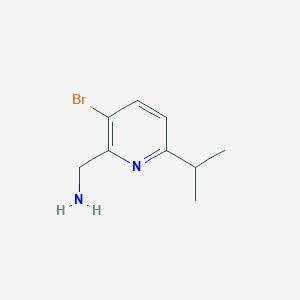

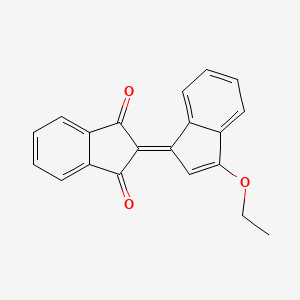
![tert-Butyl 3-[4-(ethoxycarbonyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B13936764.png)
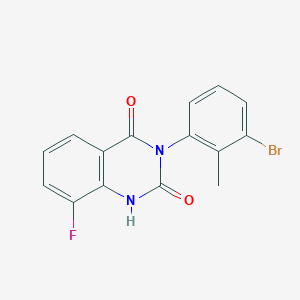

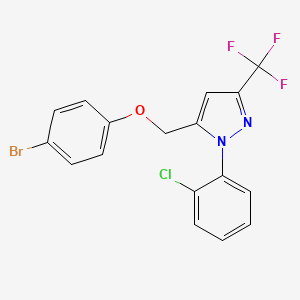
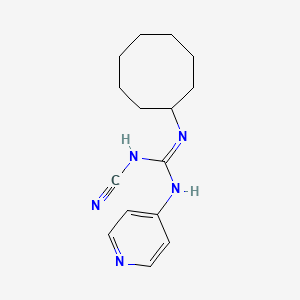
![6-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13936799.png)
![(2-Amino-2-methylpropyl)[(6-chloropyridin-3-YL)methyl]amine](/img/structure/B13936802.png)
